molecular formula C14H23N5O B5630125 4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine

4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine

Cat. No. B5630125
M. Wt: 277.37 g/mol
InChI Key: FJBDBFOAMPJJNH-UHFFFAOYSA-N
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Description

4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine derivatives are significant due to their role in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their potential in therapeutic applications. The focus has been on developing efficient synthetic methods and understanding their chemical and physical properties to explore their biological activities further.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, a rapid and green synthetic method for a closely related compound was established from commercially available starting materials through a three-step process, achieving a total yield of 43% (H. Lei et al., 2017). Another synthesis approach developed 4-amino-substituted pyrimidines by condensation and subsequent reactions, highlighting the versatility in synthetic strategies for such compounds (A. Kuznetsov et al., 2007).

Molecular Structure Analysis

Structural characterization of these compounds is often performed using various spectroscopic techniques, including NMR and MS, to confirm their molecular framework. The molecular structure plays a crucial role in their chemical behavior and biological activity, as seen in compounds synthesized for antimicrobial activities where single crystal X-ray structure confirmed their molecular configurations (M. I. Attia et al., 2014).

properties

IUPAC Name

4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-2-15-13-16-14(1)19-7-5-17(6-8-19)3-4-18-9-11-20-12-10-18/h1-2,13H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDBFOAMPJJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CCOCC2)C3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine

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